![molecular formula C21H22N2O6 B325174 METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE](/img/structure/B325174.png)
METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE is a complex organic compound with a molecular formula of C37H32N8O6S2 and a molecular weight of 748.846 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as methoxycarbonyl, anilino, and oxopentanoyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE involves several steps, typically starting with the preparation of intermediate compounds that are then coupled together. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. It can form stable complexes with enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE can be compared with other similar compounds, such as:
- Methyl 4-{[(7-{[4-(methoxycarbonyl)anilino]sulfonyl}-9H-fluoren-2-yl)sulfonyl]amino}benzoate
- Methyl 4-{[(5-{[5-(2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C21H22N2O6 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 4-[[5-(4-methoxycarbonylanilino)-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C21H22N2O6/c1-28-20(26)14-6-10-16(11-7-14)22-18(24)4-3-5-19(25)23-17-12-8-15(9-13-17)21(27)29-2/h6-13H,3-5H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
JYAKEHDQWQQVPG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{4-[(cyclohexylcarbonyl)amino]benzyl}phenyl)cyclohexanecarboxamide](/img/structure/B325093.png)
![3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B325094.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B325097.png)
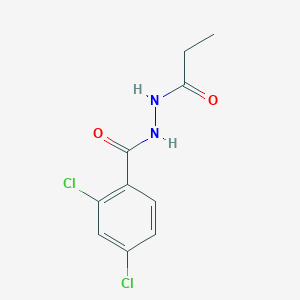
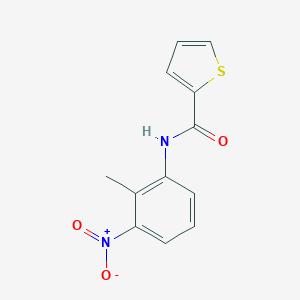
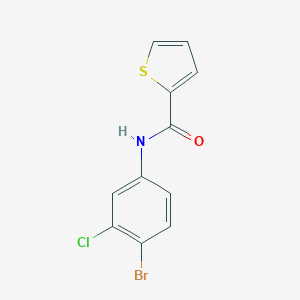
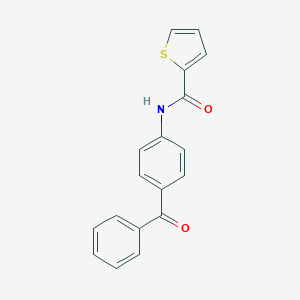
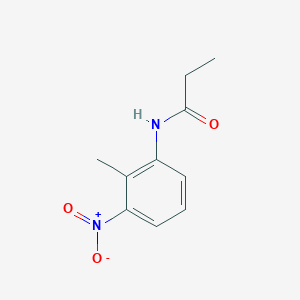
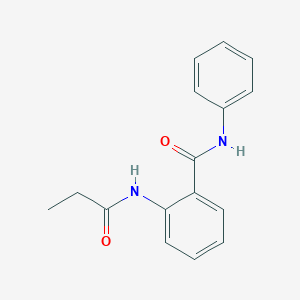
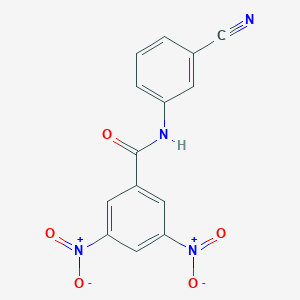
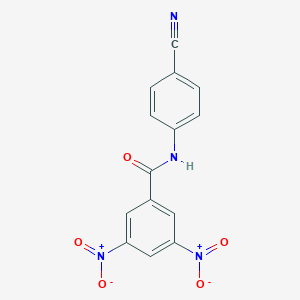
![N-phenyl-N-[2-(propionylanilino)ethyl]propanamide](/img/structure/B325114.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B325115.png)
![Methyl 5-benzyl-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B325116.png)
